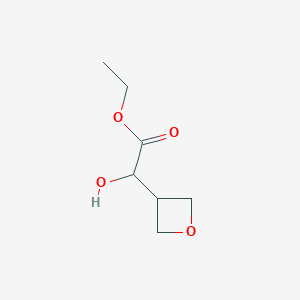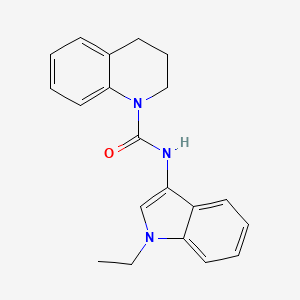
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation in Neuropharmacology
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide derivatives have been explored for their role in neuropharmacology, particularly as allosteric modulators of neurotransmitter receptors. For instance, a study on the dopamine D2 receptor discovered that certain derivatives exhibit allosteric pharmacology. This implies these compounds could be valuable in the study and treatment of neurological disorders by modulating neurotransmitter activity (Mistry et al., 2015).
Synthesis for Pharmaceutical Applications
These compounds are also significant in pharmaceutical synthesis. A study outlined a process for preparing an amorphous, peptide-like diabetes drug, indicating the role of these compounds in drug development and manufacturing (Sawai et al., 2010). This highlights their potential in the creation of new therapeutic agents.
Solar Energy Conversion
Interestingly, derivatives of this compound have been utilized in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Research in this area suggests that these compounds can enhance the absorption and conversion of solar energy, contributing to advancements in renewable energy technologies (Wu et al., 2009).
Antiviral Research
These compounds have been synthesized and evaluated for their antiviral properties. Studies conducted on various derivatives have investigated their effectiveness against viruses such as the influenza A virus, offering insights into potential new treatments for viral infections (Ivashchenko et al., 2014).
Development of Anticancer Agents
Research has also been conducted on the synthesis and evaluation of heterocyclic carboxamides, including derivatives of this compound, as potential anticancer agents. These studies provide valuable insights into the development of new therapeutic options for cancer treatment (Matiadis et al., 2013).
Wirkmechanismus
Mode of Action
It is known that indole derivatives, which are part of the compound’s structure, can have diverse pharmacological properties, including anti-inflammatory effects . These effects are often achieved by inhibiting enzymes such as cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .
Biochemical Pathways
It is known that the inhibition of cox enzymes can disrupt the conversion of arachidonic acid to prostaglandin g, which is the first step in the synthesis of prostaglandins and thromboxanes . These molecules are involved in various physiological responses, including inflammation and pain sensation .
Result of Action
Based on the known effects of indole derivatives and cox inhibitors, it can be hypothesized that this compound may have anti-inflammatory effects .
Eigenschaften
IUPAC Name |
N-(1-ethylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-22-14-17(16-10-4-6-12-19(16)22)21-20(24)23-13-7-9-15-8-3-5-11-18(15)23/h3-6,8,10-12,14H,2,7,9,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSWTDMSBBFVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2476035.png)
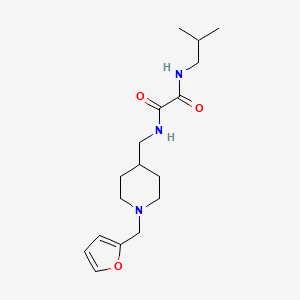
![4-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}benzonitrile](/img/structure/B2476040.png)
![N-(4-ethoxyphenyl)-2-[(3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2476041.png)
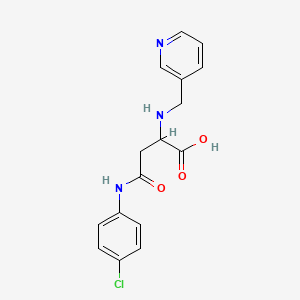
![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)
![[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2476044.png)
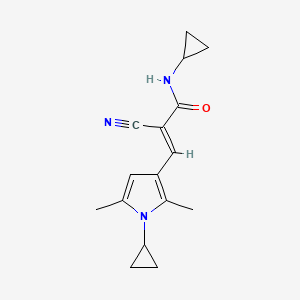
![2-benzyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476046.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)
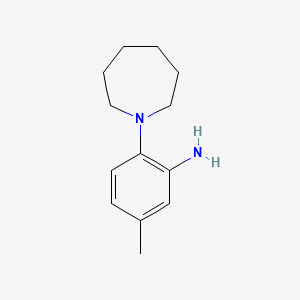
![N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2476055.png)
![4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2476056.png)
